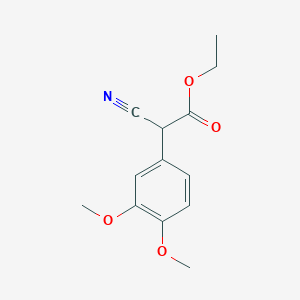
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Cat. No. B1601613
Key on ui cas rn:
36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067529B2
Procedure details


Ethanol (13 mL, 225) was added to a suspension of sodium (3.6 g, 157 mmol) in toluene (125 mL) with stirring at 85° C. The reaction mixture turned to a slightly turbid white mixture. 3,4-Dimethoxy phenylacetonitrile (26.6 g, 150 mmol) was added to the reaction mixture at one time and the mixture was stirred at 85° C. for 30 minutes. Diethyl carbonate (20 mL, 16.5 mmol) was added to the mixture. The mixture was heated at 110° C. for 5 hrs. The solvent was evaporated and ice (250 g) was added. The mixture was neutralized to pH=7 by addition of acetic acid (20 mL). The aqueous phase was extracted with ethyl acetate (3×20 mL). The combined extracts were washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70–230 mesh, 40% ethyl acetate/hexane) afforded cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 49% yield) as a colorless oil.





Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Yield
49%
Identifiers


|
REACTION_CXSMILES
|
C(O)C.[Na].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:15][C:16]#[N:17])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14].[C:18](=O)([O:22]CC)[O:19][CH2:20][CH3:21]>C1(C)C=CC=CC=1.C(OCC)(=O)C.CCCCCC>[CH2:20]([O:19][C:18](=[O:22])[CH:15]([C:16]#[N:17])[C:9]1[CH:10]=[CH:11][C:12]([O:13][CH3:14])=[C:7]([O:6][CH3:5])[CH:8]=1)[CH3:21] |f:5.6,^1:3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
26.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC#N
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
Step Four
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 85° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 85° C. for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 110° C. for 5 hrs
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ice (250 g) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was neutralized to pH=7 by addition of acetic acid (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with saturated aqueous sodium chloride solution (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C1=CC(=C(C=C1)OC)OC)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.1 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 440.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
